2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde
CAS No.:
Cat. No.: VC20140363
Molecular Formula: C9H5F2NO3
Molecular Weight: 213.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5F2NO3 |
|---|---|
| Molecular Weight | 213.14 g/mol |
| IUPAC Name | 2-(difluoromethoxy)-1,3-benzoxazole-6-carbaldehyde |
| Standard InChI | InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-4,8H |
| Standard InChI Key | SNFIOABIAZCCGB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C=O)OC(=N2)OC(F)F |
Introduction
Structural and Electronic Properties
Molecular Architecture
The benzoxazole scaffold consists of a fused benzene and oxazole ring, with substitutions at positions 2 and 6 determining reactivity and biological activity. In 2-(difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde, the difluoromethoxy group (–OCF2H) introduces strong electron-withdrawing effects, while the aldehyde at position 6 serves as a versatile site for further functionalization .
Key structural features:
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Benzoxazole core: Provides rigidity and planar geometry, facilitating π-π stacking interactions in materials science applications.
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Difluoromethoxy group: Enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
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Carboxaldehyde: A reactive handle for condensation, nucleophilic addition, or cross-coupling reactions .
| Property | Value (Estimated) | Source Analog |
|---|---|---|
| Molecular formula | C9H5F2NO3 | Derived from |
| Molecular weight | 225.14 g/mol | Calculated |
| LogP (lipophilicity) | 1.8–2.2 | Based on |
| Melting point | 120–140°C | Similar to |
Synthetic Methodologies
Difluoromethylation Strategies
Reactivity and Applications
Chemical Transformations
The carboxaldehyde group participates in diverse reactions:
Pharmaceutical Relevance
The difluoromethoxy group improves pharmacokinetic properties by:
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Enhancing metabolic stability: Resistance to oxidative degradation via cytochrome P450 enzymes .
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Increasing bioavailability: Improved passive diffusion across cell membranes.
Case Study: Analogous compounds like 2-methyl-6-nitro-1,3-benzoxazole (CAS 5683-43-2) demonstrate antimicrobial activity, suggesting potential for the 6-carboxaldehyde derivative in antibiotic development .
Future Directions
Synthetic Challenges
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Regioselectivity: Controlling substitution at position 6 remains challenging due to competing reactions at position 4.
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Stereoselective difluoromethylation: Limited methods exist for installing –OCF2H with enantiocontrol .
Emerging Applications
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